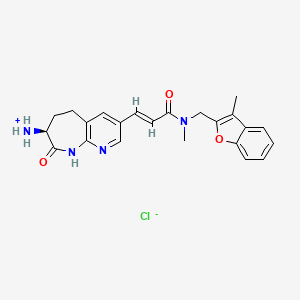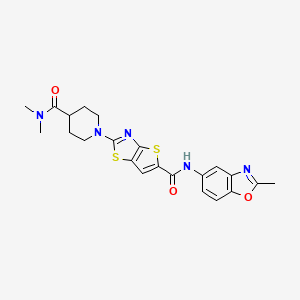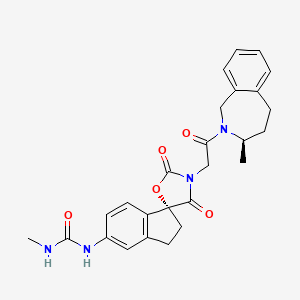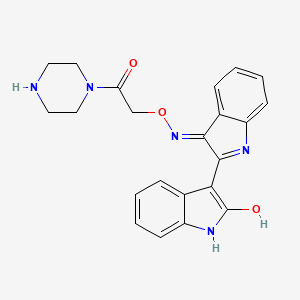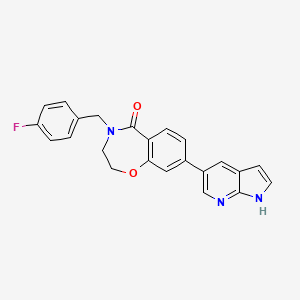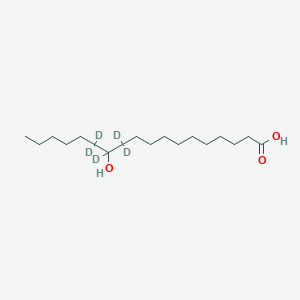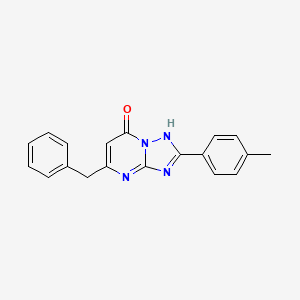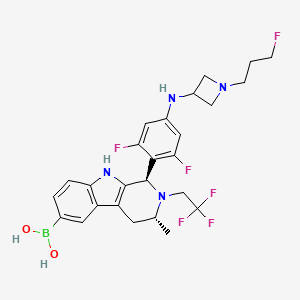
Estrogen receptor antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrogen receptor antagonist 3 is a compound that inhibits the activity of estrogen receptors, particularly estrogen receptor alpha. Estrogen receptors are nuclear receptors that are activated by the hormone estrogen and play a crucial role in the development and progression of certain types of breast cancer. By blocking these receptors, estrogen receptor antagonists can help to prevent the growth and spread of cancer cells.
Preparation Methods
The synthesis of estrogen receptor antagonist 3 involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the use of a palladium-catalyzed cross-coupling reaction to form the core structure of the compound. This is followed by various functional group modifications to achieve the desired antagonist properties. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Estrogen receptor antagonist 3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Estrogen receptor antagonist 3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of estrogen receptors and to develop new synthetic methods for related compounds.
Biology: It is used to investigate the role of estrogen receptors in various biological processes, including cell growth, differentiation, and apoptosis.
Medicine: It is used in the development of new therapies for estrogen receptor-positive breast cancer and other hormone-related diseases.
Industry: It is used in the production of pharmaceuticals and other products that target estrogen receptors.
Mechanism of Action
Estrogen receptor antagonist 3 exerts its effects by binding to estrogen receptors and preventing the hormone estrogen from activating them. This blocks the transcriptional activity of the receptors and inhibits the expression of genes that promote cell growth and survival. The compound also promotes the degradation of estrogen receptors, further reducing their activity. The molecular targets and pathways involved include the estrogen receptor alpha and various co-regulatory proteins that modulate its activity .
Comparison with Similar Compounds
Estrogen receptor antagonist 3 is unique in its ability to completely block the activity of estrogen receptors without any agonist effects. This distinguishes it from other compounds such as tamoxifen, which has partial agonist activity and can sometimes promote the growth of cancer cells. Similar compounds include:
Fulvestrant: Another estrogen receptor antagonist that also promotes receptor degradation but has different pharmacokinetic properties.
Elacestrant: A selective estrogen receptor degrader that is orally bioavailable and used to treat advanced breast cancer.
Palazestrant: A complete estrogen receptor antagonist with superior pharmacokinetic properties and efficacy in preclinical models.
Properties
Molecular Formula |
C26H29BF6N4O2 |
|---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-yl]boronic acid |
InChI |
InChI=1S/C26H29BF6N4O2/c1-14-7-19-18-8-15(27(38)39)3-4-22(18)35-24(19)25(37(14)13-26(31,32)33)23-20(29)9-16(10-21(23)30)34-17-11-36(12-17)6-2-5-28/h3-4,8-10,14,17,25,34-35,38-39H,2,5-7,11-13H2,1H3/t14-,25-/m1/s1 |
InChI Key |
XSDJPQDCVAANRX-DLUDVSRJSA-N |
Isomeric SMILES |
B(C1=CC2=C(C=C1)NC3=C2C[C@H](N([C@@H]3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC3=C2CC(N(C3C4=C(C=C(C=C4F)NC5CN(C5)CCCF)F)CC(F)(F)F)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


